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Compound of Interest

Compound Name: KERO047

Cat. No.: B8134263

This technical support center provides guidance for researchers, scientists, and drug
development professionals on interpreting adverse events (AEs) associated with KER-047, a
selective activin receptor-like kinase-2 (ALK2) inhibitor, based on findings from clinical trials.

Frequently Asked Questions (FAQS)
Q1: What is the overall safety profile of KER-047 observed in clinical trials?

Al: Based on the Phase 1 clinical trial in healthy volunteers, KER-047 has been generally well-
tolerated.[1] The majority of reported adverse events were mild to moderate in severity, and no
serious adverse events (SAEs) were observed.

Q2: What are the most commonly reported adverse events with KER-0477?

A2: In the Phase 1 trial, the most common AEs reported more frequently in participants
receiving KER-047 compared to placebo included: abdominal discomfort, upper abdominal
pain, chills, decreased appetite, diarrhea, dizziness, fatigue, gastroenteritis, headache,
lymphopenia, myalgia, nausea, neutropenia, pyrexia, rhinorrhea, tonsillitis, and vomiting.

Q3: Were there any dose-limiting toxicities observed in the clinical trials?

A3: In a Phase 2 trial involving one patient with iron-refractory iron deficiency anemia (IRIDA),
no dose-limiting toxicities were reported during treatment with KER-047.[2]

Q4: Have any adverse events led to the discontinuation of KER-047 in clinical trials?
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A4: Yes, in the Phase 1 trial, some participants discontinued the study drug due to AEs. The
AEs that most frequently led to discontinuation were lymphopenia and chills.

Q5: Is the observed lymphopenia a cause for concern?

A5: Keros Therapeutics has suggested that the observed lymphopenia is consistent with the
mechanism of action of KER-047. Importantly, this side effect was found to be reversible after
discontinuing the drug.

Data Presentation: Adverse Events in Phase 1
Clinical Trial

Table 1: Summary of Adverse Events in the KER-047 Phase 1 Clinical Trial

Adverse Event Category Observations

) The majority of adverse events were reported as
Severity of AEs

mild or moderate.

) No serious adverse events were reported in the
Serious AEs (SAES)

trial.

Lymphopenia and chills were the most common
AEs Leading to Discontinuation adverse events leading to discontinuation of the

study drug.

Table 2: Common Adverse Events Reported in the KER-047 Phase 1 Clinical Trial (More
Frequent than Placebo)
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System Organ Class Reported Adverse Events

) ) ) Abdominal discomfort, Upper abdominal pain,
Gastrointestinal Disorders ] N o
Diarrhea, Nausea, Vomiting, Gastroenteritis

General Disorders and Administration Site ] ) ]
Chills, Fatigue, Pyrexia (fever)

Conditions

Infections and Infestations Rhinorrhea, Tonsilitis
Investigations Lymphopenia, Neutropenia
Metabolism and Nutrition Disorders Decreased appetite

Musculoskeletal and Connective Tissue ) )
) Myalgia (muscle pain)
Disorders

Nervous System Disorders Dizziness, Headache

Source: Keros Therapeutics Presentations and Publications

Experimental Protocols

While the complete and detailed clinical trial protocols are not publicly available, the following
methodologies can be inferred from the published data regarding the Phase 1, randomized,
double-blind, placebo-controlled, single and multiple ascending dose trial of KER-047 in
healthy volunteers.

o Study Design: The trial consisted of two parts. Part 1 evaluated single ascending oral doses
of both a capsule and a liquid formulation of KER-047, or a placebo. Part 2 assessed
multiple ascending doses of the liquid formulation or a placebo, administered daily.

o Primary Objectives: The main goals of the study were to assess the safety, tolerability, and
pharmacokinetics of KER-047.

o Adverse Event Monitoring: The monitoring of adverse events was a key component of the
safety assessment. This likely included:

o Regular clinical assessments and physical examinations.
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o Monitoring of vital signs (e.g., blood pressure, heart rate, temperature).

o Collection of blood and urine samples for standard laboratory safety tests (hematology,
clinical chemistry, and urinalysis). The specific frequency of these collections is not
detailed in the available documents.

o Spontaneous reporting of any symptoms by the trial participants.

o Adverse Event Grading: The severity of adverse events was likely graded according to a
standardized scale, such as the National Cancer Institute's Common Terminology Criteria for
Adverse Events (CTCAE), although the specific version used is not specified in the available
public documents.

Troubleshooting Guide

Issue 1: Aresearcher observes a higher-than-expected incidence of gastrointestinal AEs
(nausea, diarrhea, abdominal pain) in their preclinical model treated with an ALK2 inhibitor.

e Question: Is this consistent with the clinical findings for KER-0477?

e Answer: Yes, gastrointestinal AEs including nausea, diarrhea, and abdominal pain were
among the more common AEs reported in the Phase 1 clinical trial of KER-047. This
suggests a potential class effect for ALK2 inhibitors.

e Troubleshooting Steps:

o Dose-Response Relationship: Determine if the incidence and severity of the
gastrointestinal AEs are dose-dependent in your model. The clinical trial was a dose-
escalation study, which helps to understand such relationships.

o Formulation and Administration: Consider if the formulation or route of administration in
your preclinical study could be contributing to the observed gastrointestinal effects.

o Supportive Care: In a clinical setting, mild to moderate gastrointestinal AEs are often
managed with supportive care. In your preclinical model, ensure adequate hydration and
nutrition for the animals.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Issue 2: A significant decrease in lymphocyte counts is observed in an ongoing experiment with
an ALK2 inhibitor.

e Question: Has lymphopenia been reported for KER-047, and is it reversible?

e Answer: Yes, lymphopenia was reported in the Phase 1 clinical trial of KER-047 and was a
reason for study drug discontinuation in some participants. Importantly, this effect was
reported to be reversible upon cessation of treatment.

e Troubleshooting Steps:

o Mechanism of Action: Keros Therapeutics suggests that lymphopenia may be consistent
with the mechanism of action of KER-047. Researchers should investigate the potential
biological link between ALK2 inhibition and lymphocyte regulation.

o Monitoring and Reversibility: Implement a monitoring plan to track lymphocyte counts over
time, including a washout period to confirm reversibility.

o Dose Adjustment: If the lymphopenia is severe or concerning in your experimental model,
consider a dose reduction or intermittent dosing schedule to mitigate this effect.

Visualizations
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Adverse Event Troubleshooting Workflow

Observe Unexpected
Adverse Event

:

Review Known KER-047
Clinical AE Profile

Is the AE
Consistent?

Consider Potential
Off-Target Effect or
Experimental Artifact

:

Assess Dose-Response
Relationship

:

Modify Experimental
Protocol (e.g., dose,
schedule)

Investigate Potential
On-Target Effect

Report Findings and

Potential Mitigation
Strategies

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b8134263?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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